

Spectroscopic Data for Ethyl 4-(Methylsulfonamido)benzoate: A Technical Overview

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Compound of Interest

Compound Name:	<i>Ethyl 4-(Methylsulfonamido)benzoate</i>
Cat. No.:	B1295667

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A comprehensive search for publicly available spectroscopic data (NMR, IR, and MS) for **Ethyl 4-(Methylsulfonamido)benzoate** reveals a significant lack of specific experimental datasets for this compound. Commercial suppliers of this chemical, such as Sigma-Aldrich, explicitly state that they do not provide analytical data, placing the responsibility of identity and purity confirmation on the buyer. This scarcity of information necessitates a predictive and comparative approach to understanding its likely spectroscopic characteristics, drawing on data from structurally similar compounds.

While direct experimental data is not available, this guide will provide a theoretical framework for the expected spectroscopic features of **Ethyl 4-(Methylsulfonamido)benzoate**, alongside general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 4-(Methylsulfonamido)benzoate** based on the analysis of its functional groups and comparison with analogous structures.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.3-1.4	Triplet	3H	-OCH ₂ CH ₃
~3.0	Singlet	3H	-SO ₂ CH ₃
~4.3-4.4	Quartet	2H	-OCH ₂ CH ₃
~7.3	Doublet	2H	Aromatic CH (ortho to -NHSO ₂ CH ₃)
~8.0	Doublet	2H	Aromatic CH (ortho to -COOCH ₂ CH ₃)
~9.8	Singlet (broad)	1H	-NHSO ₂ CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~14	-OCH ₂ CH ₃
~40	-SO ₂ CH ₃
~61	-OCH ₂ CH ₃
~118	Aromatic CH
~128	Aromatic C (quaternary)
~131	Aromatic CH
~143	Aromatic C (quaternary)
~165	C=O

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3250	N-H	Stretching
~3100-3000	Aromatic C-H	Stretching
~2980-2850	Aliphatic C-H	Stretching
~1720	C=O (Ester)	Stretching
~1600, ~1500	Aromatic C=C	Stretching
~1340, ~1160	S=O (Sulfonamide)	Asymmetric & Symmetric Stretching
~1250	C-O (Ester)	Stretching

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion
243	[M] ⁺ (Molecular Ion)
214	[M - C ₂ H ₅] ⁺
198	[M - OCH ₂ CH ₃] ⁺
164	[M - SO ₂ CH ₃] ⁺
136	[M - SO ₂ CH ₃ - C ₂ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **Ethyl 4-(Methylsulfonamido)benzoate**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR.

2. Infrared (IR) Spectroscopy

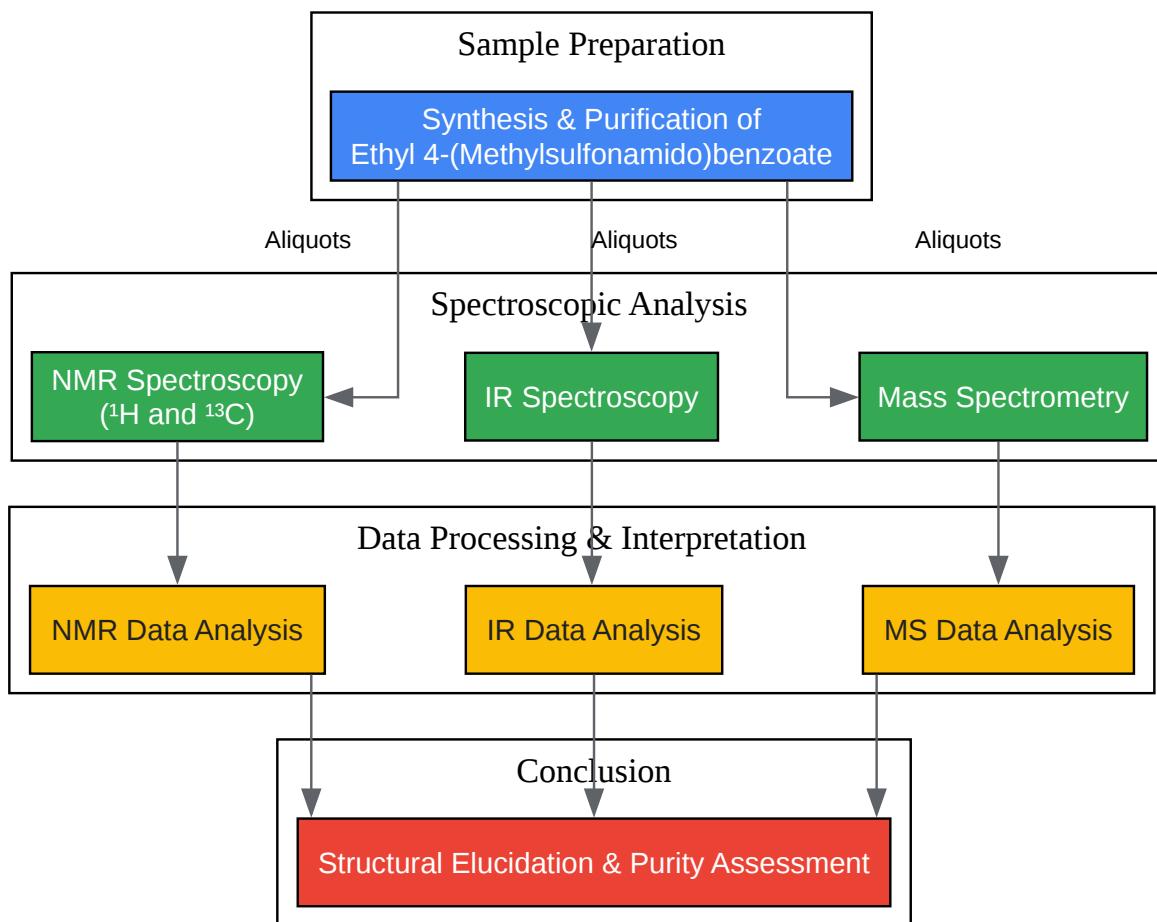
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .

3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Experimental Workflow

The logical flow for the spectroscopic analysis of **Ethyl 4-(Methylsulfonamido)benzoate** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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